molecular formula C14H21N5S B502423 [(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B502423
M. Wt: 291.42g/mol
InChI Key: CMXZGHLGTHZSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE: is a complex organic compound that features a tetrazole ring, a benzyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.

    Amine Alkylation: The final step involves the alkylation of the amine with 4-ethylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives

Scientific Research Applications

[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several applications in scientific research:

    Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or mechanical properties.

    Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of [(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: This compound shares the tetrazole ring but lacks the benzyl and thioether groups.

    N- [1- (octadecyloxy)-4- (2H-tetrazol-5-yl)butan-2-yl]acetamide: Another tetrazole derivative with different substituents.

Uniqueness

[(4-ETHYLPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its combination of a tetrazole ring, a thioether linkage, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler tetrazole derivatives .

Properties

Molecular Formula

C14H21N5S

Molecular Weight

291.42g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C14H21N5S/c1-3-12-5-7-13(8-6-12)11-15-9-4-10-20-14-16-17-18-19(14)2/h5-8,15H,3-4,9-11H2,1-2H3

InChI Key

CMXZGHLGTHZSRD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNCCCSC2=NN=NN2C

Canonical SMILES

CCC1=CC=C(C=C1)CNCCCSC2=NN=NN2C

Origin of Product

United States

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